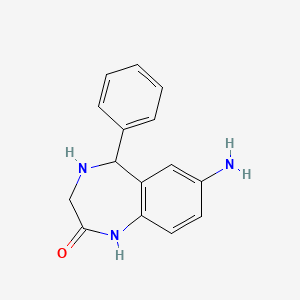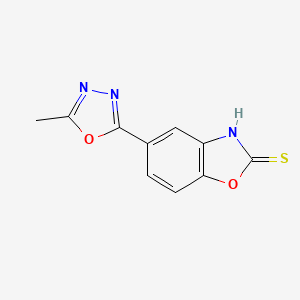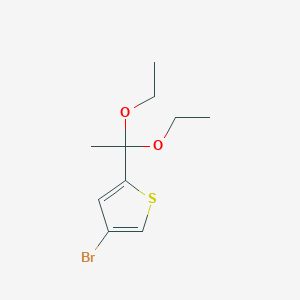
4-Bromo-2-(1,1-diethoxyethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(1,1-diethoxyethyl)thiophene is an organic compound characterized by a bromine atom and a diethoxyethyl group attached to a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,1-diethoxyethyl)thiophene typically involves the bromination of thiophene followed by the introduction of the diethoxyethyl group. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature and light conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(1,1-diethoxyethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form hydrogen bromide (HBr).
Substitution: The diethoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are used.
Reduction: Reducing agents like zinc (Zn) or iron (Fe) in acidic conditions are employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: Hydrogen bromide (HBr) and the corresponding thiol.
Substitution: Substituted thiophenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(1,1-diethoxyethyl)thiophene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
4-Bromo-2-(1,1-diethoxyethyl)thiophene is compared with other similar compounds, such as 4-bromo-2-(2,2-diethoxyethyl)thiophene and 4-bromo-2-(1,1-dimethoxyethyl)thiophene. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(2,2-diethoxyethyl)thiophene
4-Bromo-2-(1,1-dimethoxyethyl)thiophene
4-Bromo-2-(2,2-dimethoxyethyl)thiophene
This comprehensive overview highlights the significance of 4-Bromo-2-(1,1-diethoxyethyl)thiophene in scientific research and its potential applications in various fields
Eigenschaften
IUPAC Name |
4-bromo-2-(1,1-diethoxyethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO2S/c1-4-12-10(3,13-5-2)9-6-8(11)7-14-9/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYJOETYNFNMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=CC(=CS1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
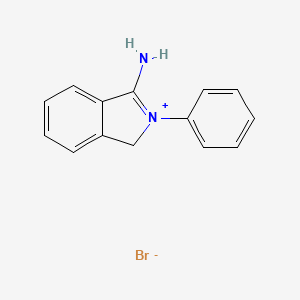
![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816170.png)
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816175.png)
![1-(2,4-difluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816182.png)

![12-acetyl-6a,6b,10,11,11a,12-hexahydro-8,11-epoxyoxepino[4',5':3,4]pyrrolo[1,2-{a}]quinolin-7-one](/img/structure/B7816193.png)

![Acetic acid (2R,5R)-2,4-diacetoxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B7816212.png)
![(2S,8R)-5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0?,?]undec-4-en-7-one](/img/structure/B7816213.png)

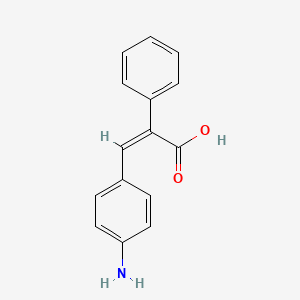
![4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid](/img/structure/B7816227.png)
